molecular formula C9H14N2O2 B174402 tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate CAS No. 186551-70-2

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No. B174402
CAS RN: 186551-70-2
M. Wt: 182.22 g/mol
InChI Key: ODYFCIJRCTUHSV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H14N2O2 . It is also known as 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported, which involves a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including [3 + 2] cycloaddition, condensation, and reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” include a molecular weight of 182.220 Da, a density of 1.1±0.1 g/cm3, a boiling point of 317.7±30.0 °C at 760 mmHg, and a melting point of 150°C to 156°C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

    tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is used in the synthesis of fluorinated pyrazole-4-carboxylic acids, which have potential applications in organic chemistry and medicinal chemistry (Iminov et al., 2015).

  • Synthesis of Novel Antitumor Agents

    This compound is also involved in the synthesis of benzimidazoles with potential antitumor properties, highlighting its significance in the development of new cancer therapies (Abonía et al., 2011).

  • Formation of Bifunctional Frustrated Pyrazolylborane Lewis Pairs

    Research demonstrates the use of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate derivatives for small molecule fixation, offering insights into new reactions for carbon dioxide capture (Theuergarten et al., 2012).

Catalysis and Chemical Reactions

  • Microwave-Assisted Preparation of Pyrazine Derivatives

    The compound finds application in the preparation of pyrazine derivatives using microwave irradiation, showcasing its role in facilitating efficient chemical reactions (Nikulnikov et al., 2009).

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

    It serves as a key intermediate in the synthesis of complex molecules like spiropiperidine lactam, which have potential as acetyl-CoA carboxylase inhibitors (Huard et al., 2012).

  • Ambient-Temperature Synthesis of Novel Compounds

    The tert-butyl 3-methyl-1H-pyrazole-1-carboxylate derivative is also used in ambient-temperature syntheses, which are crucial for the development of efficient and eco-friendly chemical processes (Becerra et al., 2021).

Safety And Hazards

“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The increasing popularity of pyrazoles in several fields of science suggests that “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” and similar compounds will continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

properties

IUPAC Name

tert-butyl 3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFCIJRCTUHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610295
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

CAS RN

186551-70-2
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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